molecular formula C17H19ClN4O B10971002 N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10971002
M. Wt: 330.8 g/mol
InChI Key: XOIHCHYGHCENTM-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that combines the structural features of adamantane, pyrazole, and pyrimidine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The adamantane moiety is known for its rigidity and stability, while the pyrazole and pyrimidine rings contribute to the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of adamantanecarboxylic acid with pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the use of enamides as alkylating agents in the presence of suitable catalysts . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: Halogenation and other substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the combination of its adamantane, pyrazole, and pyrimidine moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H19ClN4O/c18-13-15(21-22-3-1-2-19-16(13)22)17(23)20-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,20,23)

InChI Key

XOIHCHYGHCENTM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=NN5C=CC=NC5=C4Cl

Origin of Product

United States

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